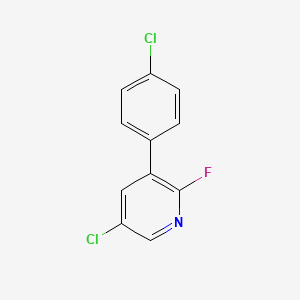

5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine

説明

5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine (CAS: 2168-06-1) is a halogenated pyridine derivative featuring two chlorine substituents at positions 3 and 4-phenyl, along with a fluorine atom at position 2 of the pyridine ring. This compound is structurally characterized by its planar pyridine and chlorophenyl rings, with a dihedral angle of approximately 38.82° between the aromatic systems . Its stability arises primarily from van der Waals interactions due to the absence of hydrogen-bonding motifs . The compound serves as a precursor in pharmaceutical and agrochemical synthesis, particularly in developing biologically active molecules with tailored electronic and steric properties .

特性

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUJJOARAUNLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258767 | |

| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364677-73-5 | |

| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364677-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects.

生物活性

5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C10H7Cl2F and a molecular weight of 233.07 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, particularly through mechanisms involving enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine and fluorine substituents enhance the compound's lipophilicity, which may facilitate its penetration through cellular membranes, allowing it to reach intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cell survival and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MDA-MB-453)

- Liver Cancer (HEP3B)

- Leukemia (HL-60)

In these studies, the compound showed IC50 values comparable to established anticancer agents such as methotrexate, indicating its potential as a lead compound for further drug development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study demonstrated that derivatives of this compound inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis in both human cells and pathogens like Plasmodium falciparum, suggesting potential applications in treating malaria .

- Antiangiogenic Effects : Compounds similar in structure have shown antiangiogenic properties by inhibiting proangiogenic cytokines such as TNFα and VEGF. This suggests that this compound may also influence tumor growth through modulation of angiogenesis .

Data Table: Biological Activities

類似化合物との比較

Table 1: Key Structural Parameters of Halogenated Pyridine Derivatives

Key Observations :

- The 3-chloro substituent in this compound introduces steric hindrance, slightly increasing the dihedral angle compared to non-3-substituted analogs .

- Compounds with hydroxyl or methoxy groups (e.g., 5-(4-methoxyphenyl)-2-fluoropyridine) exhibit hydrogen bonding, enhancing crystalline stability compared to purely halogenated derivatives .

Key Observations :

- Halogenation at the 3-position (as in the target compound) typically requires selective catalysts to avoid over-halogenation .

- Suzuki coupling is a common method for attaching aryl groups to pyridine rings, though yields vary with substituent electronic effects .

Spectroscopic and Analytical Data

Table 3: IR and NMR Signatures

Key Observations :

Table 4: Antimicrobial Activity of Selected Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。